molecular formula C24H24NP B12870840 (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12870840
M. Wt: 357.4 g/mol
InChI Key: LPFRDJWVRRUBSG-UHFFFAOYSA-N
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Description

(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and a dimethylphosphino group, allows it to facilitate various chemical transformations with high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-amino-1,1’-binaphthyl.

    Phosphination: The amino group is converted to a phosphino group using dimethylphosphine chloride under inert conditions.

    Dimethylation: The resulting intermediate is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.

    Coordination: It acts as a ligand, coordinating with transition metals to form stable complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as metal halides (e.g., palladium chloride) are used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Metal Complexes: Formed through coordination with transition metals, often used in catalytic applications.

Scientific Research Applications

(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Plays a role in the development of drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves:

    Coordination with Metals: The phosphine group coordinates with transition metals, forming stable complexes.

    Catalytic Activity: These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

    Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which undergo transformation through the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    ®-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: The enantiomer of the compound, used in similar applications but with opposite chirality.

    2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: A similar compound with diphenylphosphino instead of dimethylphosphino, offering different steric and electronic properties.

Uniqueness

(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and efficiency in catalysis. Its specific structure allows for precise control over the stereochemistry of the reactions it catalyzes, making it a valuable tool in asymmetric synthesis.

Properties

Molecular Formula

C24H24NP

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3

InChI Key

LPFRDJWVRRUBSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C

Origin of Product

United States

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